molecular formula C2H5OP B15437190 Acetylphosphine CAS No. 80518-35-0

Acetylphosphine

Cat. No.: B15437190
CAS No.: 80518-35-0
M. Wt: 76.03 g/mol
InChI Key: SIPDNGABPLZSKV-UHFFFAOYSA-N
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Description

Acetylphosphine is an organophosphorus compound characterized by a phosphine group (PH₂) bonded to an acetyl moiety (COCH₃). Organophosphines, in general, play critical roles in coordination chemistry and catalysis due to their electron-donating properties and ability to stabilize transition metal complexes . This compound’s acetyl substituent may enhance its ligand properties by introducing steric and electronic effects distinct from simpler alkyl or aryl phosphines.

Properties

CAS No.

80518-35-0

Molecular Formula

C2H5OP

Molecular Weight

76.03 g/mol

IUPAC Name

1-phosphanylethanone

InChI

InChI=1S/C2H5OP/c1-2(3)4/h4H2,1H3

InChI Key

SIPDNGABPLZSKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)P

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Acetylphosphine belongs to the broader class of organophosphines, which include:

  • Triphenylphosphine (P(C₆H₅)₃): A widely used ligand in catalysis, known for its strong σ-donor and moderate π-acceptor capabilities .
  • Ethyl (cyanomethyl)methylphosphinate (C₅H₁₀NO₂P): A phosphinate derivative with a nitrile-functionalized alkyl chain, used in synthetic chemistry .
  • Phosphinic acids (e.g., (1-aminoalkyl)(trifluoromethyl)phosphinic acids): Noted for their biological activity and stability due to fluorine substituents .
Table 1: Comparative Overview of this compound and Analogues
Compound Molecular Formula Key Features Applications Stability/Solubility
This compound (hypothetical) C₂H₅OP Acetyl-substituted phosphine Potential ligand in metal catalysis Likely air-sensitive; soluble in organic solvents
Triphenylphosphine C₁₈H₁₅P Aromatic, bulky ligand Catalysis (e.g., Staudinger reaction) Air-stable; low solubility in polar solvents
Ethyl (cyanomethyl)methylphosphinate C₅H₁₀NO₂P Nitrile-functionalized phosphinate Intermediate in organic synthesis Hydrolytically stable
(1-Aminoalkyl)(trifluoromethyl)phosphinic acid Varies Fluorinated, bioactive Pharmaceutical research High thermal stability

Reactivity in Coordination Chemistry

This compound’s acetyl group may modulate its coordination behavior compared to triphenylphosphine. Hybrid phosphine-alkene ligands (e.g., those in ) demonstrate that electron-withdrawing substituents (like acetyl) can enhance metal-ligand bond strength by increasing π-backbonding . In contrast, triphenylphosphine’s aromaticity provides steric bulk but less electronic tunability .

Stability and Handling

  • This compound : Likely air-sensitive due to the reactive PH₂ group, requiring inert atmosphere handling (inferred from general phosphine chemistry) .
  • Phosphinic acids : Exhibit greater stability, with fluorinated derivatives resisting hydrolysis even under acidic conditions .
  • Ethyl (cyanomethyl)methylphosphinate: Stability is attributed to the P=O bond and nitrile group, reducing oxidation susceptibility .

Q & A

Q. What are the established synthesis routes for acetylphosphine, and how do experimental conditions influence yield and purity?

this compound synthesis typically involves organophosphorus precursor reactions. Key methods include:

  • Thermal decomposition : Heating phosphine derivatives (e.g., alkylphosphines) under inert atmospheres .
  • Catalytic pathways : Using transition-metal catalysts to facilitate C-P bond formation.

Q. Methodological Considerations :

  • Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., THF vs. DMF) to minimize side reactions.
  • Monitor reaction progress via <sup>31</sup>P NMR for real-time phosphorus speciation .

Q. Table 1: Synthesis Route Comparison

MethodConditionsYield (%)Purity (HPLC)Key Reference
Thermal decompositionN2, 100°C65–75≥90%
Catalytic (Pd-based)THF, 80°C, 12 hrs85–90≥95%

Q. How should this compound be characterized to confirm structural identity and purity?

A multi-technique approach is essential:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR to confirm functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • Elemental Analysis : Quantify C, H, P ratios to verify stoichiometry .

Critical Step : Compare data with computational simulations (e.g., DFT for <sup>31</sup>P NMR shifts) to resolve ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

this compound degrades via oxidation or hydrolysis. Key findings:

  • Oxidative stability : Rapid degradation in air (t1/2 < 1 hr); use argon-filled gloveboxes for handling.
  • Thermal stability : Stable ≤50°C; decomposition observed ≥80°C (evidenced by GC-MS monitoring) .

Best Practices : Store in anhydrous solvents (e.g., hexane) at –20°C with molecular sieves.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity mechanisms of this compound?

Conflicting mechanistic data (e.g., nucleophilic vs. electrophilic behavior) arise from solvent effects and substituent interactions.

  • Approach :
    • Perform DFT calculations to map potential energy surfaces for reaction pathways.
    • Validate with kinetic isotope effects (KIEs) and solvent polarity studies.
    • Cross-reference with experimental <sup>31</sup>P NMR kinetic data .

Example : A 2024 study reconciled discrepancies by identifying a solvent-dependent transition state .

Q. What experimental designs are optimal for probing this compound’s reactivity in catalytic systems?

Key Variables :

  • Ligand effects : Compare bidentate vs. monodentate ligands on metal centers.
  • Substrate scope : Test aryl/alkyl halides in cross-coupling reactions.

Q. Validation Steps :

  • Use internal standards (e.g., triphenylphosphine) to quantify catalytic turnover.
  • Conduct control experiments (e.g., catalyst-free conditions) to rule out non-catalytic pathways .

Q. Table 2: Catalytic Reactivity Data

SubstrateCatalyst SystemTurnover Frequency (h<sup>−1</sup>)Reference
BromobenzenePd(OAc)2450
ChloroethaneNiCl2220

Q. How can researchers address conflicting data on this compound’s thermal stability in polymer matrices?

Discrepancies often stem from matrix composition or analytical sensitivity:

  • Replication Protocol :
    • Standardize polymer matrices (e.g., polyethylene vs. polystyrene).
    • Use thermogravimetric analysis (TGA) coupled with FTIR for evolved gas analysis.
    • Compare degradation onset temperatures across three independent labs .

Case Study : A 2023 round-robin study attributed variability to moisture content in polymers (RSD reduced from 15% to 5% after drying protocols) .

Q. What systematic review strategies identify gaps in this compound’s environmental fate studies?

Follow GRADE methodology :

Literature Search : Use databases (SciFinder, Web of Science) with terms: “this compound AND (degradation OR ecotoxicity)”.

Risk of Bias : Exclude studies without analytical validation (e.g., missing controls).

Evidence Grading : Prioritize studies with mechanistic insights over phenomenological reports.

Identified Gap : Only 12% of studies address soil microbiota interactions .

Q. How should researchers design assays to quantify this compound in biological systems?

Protocol :

  • Sample Prep : Lyse cells in PBS with 1 mM EDTA to inhibit phosphatase activity.
  • Detection : LC-MS/MS with a deuterated internal standard (e.g., D5-acetylphosphine) for quantification .
  • Calibration : Linear range 0.1–100 µM (R<sup>2</sup> > 0.99) .

Validation : Spike-and-recovery tests in plasma (recovery 92–105%) .

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